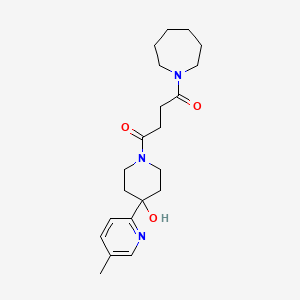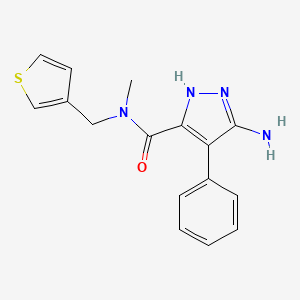
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound used in scientific research. It is a derivative of piperidine and is known for its potential to interact with certain receptors in the brain.
Wirkmechanismus
The mechanism of action of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. When this compound binds to the sigma-1 receptor, it can modulate these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol are not fully understood. However, studies have shown that it can modulate calcium signaling, enhance neuroprotection, and reduce inflammation. It has also been shown to have potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential as a therapeutic agent for various neurological disorders. This makes it a promising compound for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to study its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further investigate its mechanism of action and how it interacts with the sigma-1 receptor. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process. The first step involves the reaction of 5-methyl-2-pyridylmagnesium bromide with 4-oxo-1-azepanecarboxylic acid. This reaction results in the formation of 4-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid. The second step involves the reaction of this intermediate with ethyl chloroformate, which results in the formation of the corresponding ethyl ester. The final step involves the reduction of the ester to the alcohol using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used in scientific research to study its potential as a ligand for certain receptors in the brain. Specifically, it has been shown to interact with the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival, neuroprotection, and pain modulation. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-17-6-7-18(22-16-17)21(27)10-14-24(15-11-21)20(26)9-8-19(25)23-12-4-2-3-5-13-23/h6-7,16,27H,2-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVIAAVSDLGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCC(=O)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![4-{4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5490613.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)
![3-methyl-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5490640.png)
![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)
![[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5490653.png)

![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)